8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The benzylthio group is introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the purine ring.
Alkylation: The 2-ethoxyethyl group is added through an alkylation reaction, often using ethoxyethyl halides in the presence of a base.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thioether group, converting it to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylthio or ethoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Studies on its interaction with nucleic acids or proteins.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential development into drugs or drug precursors.
Mechanism of Action
The mechanism of action of 8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the ethoxyethyl group.
7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the benzylthio group.
8-(benzylthio)-7-(2-ethoxyethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group.
Uniqueness
The presence of both the benzylthio and ethoxyethyl groups in 8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique chemical properties, such as increased lipophilicity, altered electronic distribution, and specific binding interactions. These features can make it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
8-benzylsulfanyl-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-24-10-9-21-13-14(20(2)16(23)19-15(13)22)18-17(21)25-11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOLAKJHTIHUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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